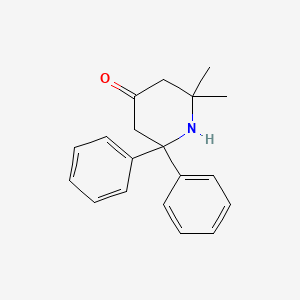
2,2-Dimethyl-6,6-diphenylpiperidin-4-one
描述
2,2-Dimethyl-6,6-diphenylpiperidin-4-one is a chemical compound with the molecular formula C19H21NO. It belongs to the class of piperidinones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6,6-diphenylpiperidin-4-one typically involves the reaction of aromatic aldehydes with acetone in the presence of ammonium acetate . Another method includes the reaction of 1-phenylsulfinylpropan-2-one or 1-(4-chlorophenylsulfinyl)propan-2-one with aromatic aldehydes and ammonium acetate to yield 2,6-diaryl-2,3-dihydro-1H-pyridin-4-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
化学反应分析
Types of Reactions
2,2-Dimethyl-6,6-diphenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the piperidinone to its corresponding N-oxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Substitution reactions often occur at the nitrogen atom or the carbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, amines, and various substituted piperidinones .
科学研究应用
2,2-Dimethyl-6,6-diphenylpiperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 2,2-Dimethyl-6,6-diphenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act on enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
相似化合物的比较
Similar Compounds
3,5-Dimethyl-2,6-diphenyl-4-piperidinone: This compound has a similar structure but differs in the position of the methyl groups.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This derivative includes a morpholine ring, which imparts different chemical and biological properties.
Uniqueness
2,2-Dimethyl-6,6-diphenylpiperidin-4-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
2,2-dimethyl-6,6-diphenylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-18(2)13-17(21)14-19(20-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,20H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQQJULNAHQHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-dibromo-6-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B3442480.png)
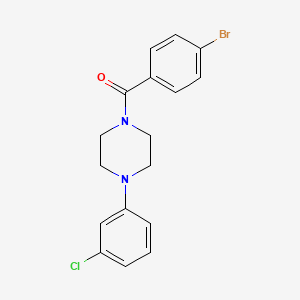
![1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3442493.png)
![7-(4-fluorophenyl)-5-phenyl-4-(1-pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3442498.png)
![1-(1H-indol-3-yl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B3442500.png)
![benzyl 2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate](/img/structure/B3442503.png)
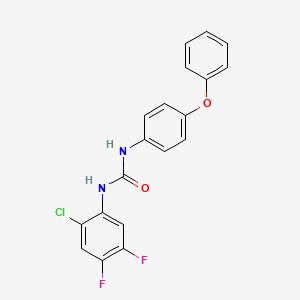
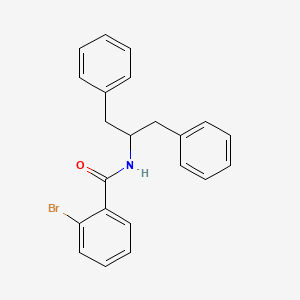
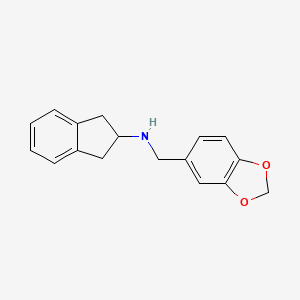
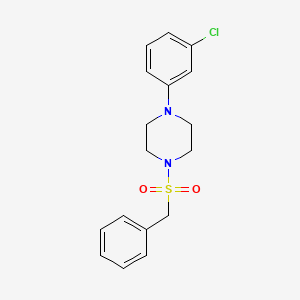
![N-(2-methoxybenzyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B3442541.png)
![4-[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B3442560.png)
